1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide
Brand Name: Vulcanchem
CAS No.: 102207-19-2
VCID: VC0008467
InChI: InChI=1S/C22H31N2O2.BrH/c1-24(16-5-4-6-17-24)18-15-23(19-7-11-21(25-2)12-8-19)20-9-13-22(26-3)14-10-20;/h7-14H,4-6,15-18H2,1-3H3;1H/q+1;/p-1
SMILES: C[N+]1(CCCCC1)CCN(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Br-]
Molecular Formula: C22H31BrN2O2
Molecular Weight: 435.4 g/mol

1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide

CAS No.: 102207-19-2

Main Products

VCID: VC0008467

Molecular Formula: C22H31BrN2O2

Molecular Weight: 435.4 g/mol

1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide - 102207-19-2

CAS No. 102207-19-2
Product Name 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide
Molecular Formula C22H31BrN2O2
Molecular Weight 435.4 g/mol
IUPAC Name 4-methoxy-N-(4-methoxyphenyl)-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide
Standard InChI InChI=1S/C22H31N2O2.BrH/c1-24(16-5-4-6-17-24)18-15-23(19-7-11-21(25-2)12-8-19)20-9-13-22(26-3)14-10-20;/h7-14H,4-6,15-18H2,1-3H3;1H/q+1;/p-1
Standard InChIKey RUAWUYOLHOAWLR-UHFFFAOYSA-M
SMILES C[N+]1(CCCCC1)CCN(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Br-]
Canonical SMILES C[N+]1(CCCCC1)CCN(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Br-]
Synonyms 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide
PubChem Compound 3025123
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator